Enantiomeric Purity Advantage
The (1S,2S)-enantiomer is commercially supplied with an enantiomeric excess of 99% ee, as verified by HPLC analysis . Racemic trans-2-benzyloxycyclohexylamine, by definition, has 0% ee and provides no stereochemical bias in asymmetric reactions. The 99% ee specification ensures that unwanted diastereomer formation is minimized to ≤0.5% in subsequent stereoselective transformations .
Racemic comparator: 0% ee
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥99% ee (HPLC) |
| Comparator Or Baseline | Racemic trans-2-benzyloxycyclohexylamine: 0% ee |
| Quantified Difference | ≥99% absolute difference |
| Conditions | Commercial specification; HPLC chiral separation |
Why This Matters
99% ee directly correlates with reduced purification burden and higher yield in enantioselective synthetic steps, lowering cost-per-gram of final target.
